molecular formula C13H19IN2OS B14627050 4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide CAS No. 54254-80-7

4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide

Cat. No.: B14627050
CAS No.: 54254-80-7
M. Wt: 378.27 g/mol
InChI Key: ZJCMAULNLLCUMK-UHFFFAOYSA-M
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Description

4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide is a complex organic compound that features a morpholine ring, a pyridinium ion, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridinium ion can be reduced to a pyridine derivative under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium ion.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridinium compounds.

Scientific Research Applications

4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites in biological molecules, while the sulfanyl group can undergo redox reactions, influencing cellular redox states. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide is unique due to its combination of a morpholine ring, pyridinium ion, and sulfanyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and application development.

Properties

CAS No.

54254-80-7

Molecular Formula

C13H19IN2OS

Molecular Weight

378.27 g/mol

IUPAC Name

4-[2-(1-methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide

InChI

InChI=1S/C13H19N2OS.HI/c1-14-6-4-3-5-12(14)11-13(17-2)15-7-9-16-10-8-15;/h3-6,11H,7-10H2,1-2H3;1H/q+1;/p-1

InChI Key

ZJCMAULNLLCUMK-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC=C1C=C(N2CCOCC2)SC.[I-]

Origin of Product

United States

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